molecular formula C19H18BrF3N2O2 B10900927 [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10900927
M. Wt: 443.3 g/mol
InChI Key: LSIUUPFKYMBIBS-UHFFFAOYSA-N
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Description

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H18BrF3N2O2. This compound is characterized by the presence of bromine, fluorine, and piperazine moieties, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its combination of bromine, fluorine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18BrF3N2O2

Molecular Weight

443.3 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H18BrF3N2O2/c20-14-5-6-17(27-19(22)23)15(11-14)18(26)25-9-7-24(8-10-25)12-13-3-1-2-4-16(13)21/h1-6,11,19H,7-10,12H2

InChI Key

LSIUUPFKYMBIBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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